6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione
CAS No.: 1148027-26-2
Cat. No.: VC11727551
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1148027-26-2 |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione |
| Standard InChI | InChI=1S/C9H10N2O2/c1-2-5-3-6-7(9(13)11-5)4-10-8(6)12/h3H,2,4H2,1H3,(H,10,12)(H,11,13) |
| Standard InChI Key | RSBUABRFMGKECF-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(CNC2=O)C(=O)N1 |
| Canonical SMILES | CCC1=CC2=C(CNC2=O)C(=O)N1 |
Introduction
Chemical Identity and Structural Analysis
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione (CAS: 1148027-26-2) is defined by the molecular formula C₉H₁₀N₂O₂ and a molar mass of 178.19 g/mol. Its IUPAC name, 6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione, reflects the ethyl group at position 6 and the two ketone functionalities at positions 1 and 4. The fused pyrrolopyridine core adopts a planar conformation, with the ethyl substituent introducing steric bulk that influences molecular interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1148027-26-2 |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione |
| SMILES | CCC1=CC2=C(CNC2=O)C(=O)N1 |
| InChI Key | RSBUABRFMGKECF-UHFFFAOYSA-N |
The compound’s bicyclic architecture merges a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, aromatic). The 1,4-dione groups introduce electron-withdrawing effects, polarizing the ring system and enhancing reactivity toward nucleophilic agents.
Synthesis and Manufacturing Approaches
Synthetic routes to 6-ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione typically involve multistep sequences starting from pyridine or pyrrole precursors. While detailed protocols remain proprietary, generalized methodologies include:
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Cyclization Reactions: Substituted pyridine derivatives undergo cyclization in the presence of acidic or basic catalysts to form the pyrrolopyridine scaffold.
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Functional Group Introduction: Ethylation at position 6 is achieved via alkylation agents like ethyl halides under Friedel-Crafts conditions.
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Oxidation Steps: Selective oxidation of secondary alcohols or amines yields the 1,4-dione functionalities.
A hypothetical pathway might involve:
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Condensation of ethylamine with a diketone precursor.
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Palladium-catalyzed cross-coupling to install the ethyl group.
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Acid-mediated cyclodehydration to form the fused rings.
Challenges in synthesis include regioselectivity in alkylation and minimizing side reactions during oxidation. Industrial-scale production would require optimizing solvent systems and catalytic conditions to enhance yield and purity.
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | ~1.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Biological Activity and Mechanistic Insights
The compound’s pharmacological potential is inferred from structural analogs. Key areas of interest include:
Kinase Inhibition
Pyrrolopyridines are known to interact with ATP-binding pockets of kinases. The 1,4-dione moieties may chelate magnesium ions, mimicking ATP’s phosphate groups. For example, related compounds inhibit cyclin-dependent kinases (CDKs) and tyrosine kinases, suggesting antiproliferative applications.
Antimicrobial Activity
The ethyl group’s hydrophobicity may enhance membrane penetration, disrupting bacterial cell walls. Pyrrolopyridines with similar substituents show efficacy against Gram-positive pathogens, though specific data for this compound await validation.
Central Nervous System (CNS) Modulation
The bicyclic system’s rigidity and nitrogen atoms resemble neuroactive scaffolds (e.g., benzodiazepines). Hypothetical targets include GABA receptors or monoamine oxidases, though in vitro assays are needed.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Key differences include:
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Electronic Effects: The fluorophenyl group in enhances electron-withdrawing capacity, whereas the ethyl group in the target compound offers steric modulation.
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Synthetic Utility: Compound serves as a chiral building block, contrasting with the target compound’s potential as a bioactive entity .
Challenges in Development and Applications
Despite its promise, several hurdles impede translational progress:
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Solubility Limitations: The dione groups’ polarity conflicts with the ethyl group’s hydrophobicity, complicating formulation.
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Metabolic Stability: Preliminary models predict rapid hepatic clearance via cytochrome P450 oxidation.
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Selectivity Issues: Off-target interactions with structurally similar kinases could limit therapeutic windows.
Future Research Directions
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Structural Optimization: Introducing solubilizing groups (e.g., hydroxyls) or bioisosteric replacements for the dione moieties.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
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Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries.
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